1-Chloroanthracene

Descripción general

Descripción

1-Chloroanthracene forms photodimer trans-bi(1-chloro-9,10-dihydro-9,10-anthracenediyl) via the solid-state [4+4]-photodimerization.

Actividad Biológica

1-Chloroanthracene (1-CA) is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex biological activities. The biological implications of 1-CA include its potential carcinogenicity, effects on cellular communication, and interactions with various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

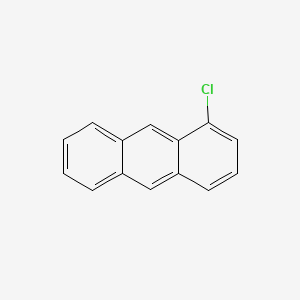

This compound is characterized by the presence of a chlorine atom attached to the anthracene structure. Its molecular formula is C14H9Cl, and it exhibits properties typical of PAHs, including hydrophobicity and a tendency to undergo photochemical reactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 228.67 g/mol |

| Melting Point | 97 °C |

| Boiling Point | 360 °C |

| Solubility in Water | Insoluble |

Carcinogenic Potential

Research has indicated that chlorinated PAHs, including this compound, exhibit significant carcinogenic properties. A study highlighted that compounds with bay-like regions in their structure, such as 1-CA, can inhibit gap-junctional intercellular communication (GJIC), a crucial mechanism for maintaining tissue homeostasis and preventing tumor promotion . The inhibition of GJIC is associated with tumor initiation and promotion processes.

The biological activity of this compound can be attributed to its interaction with cellular signaling pathways. Specifically, it has been shown to activate mitogen-activated protein kinases (MAPKs), which play essential roles in cell proliferation and differentiation. The activation of extracellular signal-regulated kinases (ERK1 and ERK2) occurs following the inhibition of GJIC, indicating a potential link between these pathways in the context of tumor promotion .

Case Studies

A notable case study involved the examination of the effects of this compound on F344 rat liver epithelial cells. The study demonstrated that exposure to 1-CA resulted in significant alterations in cell signaling pathways, leading to enhanced cellular proliferation and reduced apoptosis rates. This suggests that 1-CA may contribute to tumorigenesis through both genotoxic and epigenetic mechanisms .

Photochemical Behavior

The photochemical properties of this compound have also been investigated. Under UV light irradiation, it undergoes photodimerization, forming stable dimeric structures. However, studies showed that the photodimerization efficiency of 1-CA is relatively low compared to other anthracene derivatives . This property may influence its biological activity in environmental contexts where light exposure is prevalent.

Toxicological Studies

Toxicological assessments have revealed that exposure to this compound can lead to lipid peroxidation and oxidative stress in biological systems. A study reported dose-dependent lipid peroxidation induced by various PAHs, including chlorinated derivatives like 1-CA . This oxidative damage is a critical factor contributing to the compound's overall toxicity and potential carcinogenic effects.

Table 2: Toxicological Effects of this compound

| Effect | Observation |

|---|---|

| Lipid Peroxidation | Dose-dependent induction observed |

| Cell Proliferation | Increased rates in exposed cells |

| Apoptosis | Reduced rates in treated cells |

Aplicaciones Científicas De Investigación

Photochemical Applications

1-Chloroanthracene is primarily utilized in photochemical studies due to its ability to undergo photodimerization. This process is significant in the development of photo-switchable devices and optical storage memory systems.

- Photodimerization : Under UV light (>300 nm), this compound can form stable dimer phases. Studies have shown that the photodimerization process is less active for this compound compared to other anthracene derivatives like 9-methylanthracene. The stability of the dimer phase formed can be analyzed using time-resolved powder diffraction techniques and singular value decomposition (SVD) analysis, which helps in understanding the structural transformations during the reaction .

Toxicological Studies

Research indicates that this compound exhibits significant biological activity, particularly regarding its potential carcinogenic effects.

- Inhibition of Gap-Junctional Intercellular Communication (GJIC) : Studies have demonstrated that this compound inhibits GJIC, an epigenetic event linked to tumor promotion. This inhibition is associated with the activation of mitogen-activated protein kinases (MAPKs), specifically ERK 1 and ERK 2, highlighting its role in cellular signaling pathways related to cancer progression .

Chemical Synthesis

This compound serves as a precursor in various chemical synthesis processes, particularly in cross-coupling reactions.

- Cross-Coupling Reactions : It has been used effectively in carbon-carbon bond formation reactions utilizing nickel-catalyzed methods. The compound's reactivity allows for the selective formation of new carbon bonds, making it valuable in organic synthesis .

Environmental Applications

The environmental fate and transformation of chlorinated compounds like this compound are critical for assessing their ecological impact.

- Hydrodechlorination Studies : Research has shown that this compound can undergo hydrodechlorination, making it susceptible to chlorine removal under specific catalytic conditions. This process is crucial for the remediation of chlorinated organic pollutants from contaminated environments .

Analytical Applications

Analytical chemistry employs this compound for various detection methods.

- Fluorescence Spectrometry : Techniques such as matrix isopotential synchronous fluorescence spectrometry have been developed for the simultaneous determination of this compound and related compounds. This method showcases its utility in environmental monitoring and quality control .

Data Summary Table

| Application Area | Key Findings/Details |

|---|---|

| Photochemical | Forms stable dimers; less active than other derivatives |

| Toxicological | Inhibits GJIC; activates MAPK pathways |

| Chemical Synthesis | Used as a precursor in nickel-catalyzed cross-coupling |

| Environmental | Susceptible to hydrodechlorination |

| Analytical | Detected via fluorescence spectrometry |

Case Study 1: Photodimerization Analysis

A study employing SVD analysis on time-resolved powder diffraction data revealed that while photodimerization occurs with 9-methylanthracene, it is significantly less pronounced with this compound. The results indicated minimal structural changes during illumination, suggesting limited reactivity under experimental conditions .

Case Study 2: Toxicity Assessment

In a comparative study on PAHs, this compound was shown to inhibit GJIC at similar doses as other chlorinated anthracenes, indicating a structural determinant role in epigenetic toxicity linked to tumor promotion .

Propiedades

IUPAC Name |

1-chloroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIHSAFSOOUEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871110 | |

| Record name | 1-Chloroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 1-Chloroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4985-70-0, 50602-11-4 | |

| Record name | 1-Chloroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4985-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloroanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of 1-chloroanthracene? What spectroscopic data is available?

A1: this compound is an anthracene derivative with a chlorine atom substituted at the 1-position. Its molecular formula is C14H9Cl. Spectroscopic studies have investigated its electronic and vibrational states using techniques such as polarized absorption and fluorescence spectroscopy. [] Researchers have also utilized techniques like FT-IR and DFT calculations to analyze its vibrational and electronic spectral properties. []

Q2: How does the structure of this compound influence its photochemical reactivity in the solid state?

A2: The photochemical behavior of this compound is highly dependent on its crystal structure. While the blue-fluorescent form (type A) is photochemically stable, the green-fluorescent modification (type B) undergoes photodimerization upon exposure to UV light (specifically the Hg line at 365 nm). This reaction yields a distinct solid dimer modification compared to the dimer formed in solution. [] This highlights the significant impact of crystal packing and molecular orientation on the reactivity of this compound.

Q3: Can this compound participate in simultaneous electronic transitions with other molecules?

A3: Yes, this compound has been observed to undergo simultaneous electronic transitions with molecular oxygen under pressure. In such an event, the this compound molecule is excited to its lowest triplet state, while oxygen undergoes a transition from its 1Δg state to its 3Σ–g state. Notably, these simultaneous transitions exhibit significantly higher intensity compared to the perturbed singlet-triplet transitions observed in the absence of oxygen. []

Q4: How does the presence of chlorine in this compound affect its ability to induce lipid peroxidation upon UVA irradiation?

A4: Studies have demonstrated that this compound, upon exposure to UVA light, can induce lipid peroxidation in the presence of lipids like methyl linoleate. [] This effect is attributed to the halogen substitution on the anthracene ring system. While the precise mechanism requires further investigation, it suggests potential phototoxic effects of this compound and highlights the importance of considering photoreactivity in its safety assessment.

Q5: Can this compound be analyzed in mixtures with other similar compounds? What analytical techniques are commonly employed?

A5: Yes, this compound can be effectively analyzed in complex mixtures containing other anthracene derivatives. One successful approach utilizes phase-resolved fluorescence spectroscopy (PRFS) coupled with wavelength selection. [] This method allows for the simultaneous determination of multiple components, such as anthracene, this compound, 2-chloroanthracene, and 9-chloroanthracene, based on their distinct fluorescence properties.

Q6: How do the conformations of 1-acetyl- and 1,5-diacetyl- derivatives of naphthalene and anthracene compare in solution?

A6: Studies using dipole moment and molar Kerr constant measurements have explored the conformations of 1-acetyl- and 1,5-diacetyl- derivatives of both naphthalene and anthracene in solution. [] These studies suggest that in 1-acetylnaphthalene and 1-acetylanthracene, the acetyl group prefers a conformation where the C–CO–C plane is angled at approximately 46° and 42°, respectively, to the aromatic ring plane. Interestingly, the diacetyl compounds appear to exist as mixtures of cis and trans conformers, with the C–CO–C planes maintaining a similar 45° inclination to the aromatic plane in both conformations.

Q7: What is known about the crystal structure of the photodimer formed from this compound?

A7: Research has revealed that the photodimerization of this compound leads to a product with crystallographically imposed inversion symmetry. [] This symmetry arises from the specific orientation of the monomer molecules within the crystal lattice during the dimerization process. Additionally, the crystal packing of the photodimer differs significantly from that of the monomer, further highlighting the influence of intermolecular interactions on the solid-state structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.